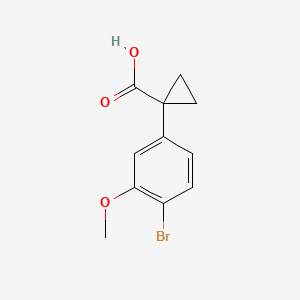

1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(4-bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-15-9-6-7(2-3-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMGNWLAWNIPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2(CC2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742949 | |

| Record name | 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-79-1 | |

| Record name | 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Wadsworth-Emmons Cyclopropanation

The Wadsworth-Emmons reaction remains a cornerstone for cyclopropane ring formation. In this method, alkyl-substituted chiral epoxides react with diazo compounds under transition metal catalysis. For example, rhodium-catalyzed cyclopropanation of 3-fluoro-4-methoxybenzaldehyde with ethyl diazoacetate yields cyclopropane esters, which are subsequently hydrolyzed to carboxylic acids. A critical advancement involves using triphenylphosphite instead of triphenylphosphine, as its higher solubility in polar aprotic solvents (e.g., DMF or DMSO) enhances reaction concentration and reduces organic waste.

Key Conditions:

Bromomethylcyclopropane Intermediate Synthesis

Industrial-scale production often employs bromomethylcyclopropane as a precursor. Patent US20160355452A1 details a two-step process:

-

Bromination of Cyclopropylmethanol : Cyclopropylmethanol reacts with bromine in the presence of triarylphosphite (e.g., triphenylphosphite) at subzero temperatures to minimize ring-opening by-products.

-

Coupling with Aromatic Moieties : The bromomethyl intermediate undergoes Ullmann or Suzuki-Miyaura coupling with 4-bromo-3-methoxyphenylboronic acid to install the aryl group.

Challenges:

-

Exothermic side reactions at temperatures >15°C lead to cyclopropane ring degradation.

-

Precipitation of phosphite adducts necessitates precise solvent selection (e.g., sulfolane).

Continuous Flow Synthesis

Flow Reactor Design

Recent advancements leverage continuous flow systems to address scalability and safety concerns. A novel setup for Wadsworth-Emmons cyclopropanation involves:

-

Reactor 1 : Epoxide and diazo compound mixing at 40°C under 10 bar pressure.

-

Reactor 2 : Hydrolysis of the cyclopropane ester using inline basic conditions (NaOH, 60°C).

Advantages Over Batch Processing:

-

30% higher yield due to reduced headspace and improved heat dissipation.

-

Scalable to 100 g without compromising enantiomeric purity (>99% ee).

Bromination and Functionalization Strategies

Direct Bromination of Cyclopropane Intermediates

Post-cyclopropanation bromination often employs N-bromosuccinimide (NBS) in dichloromethane. For 1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, bromination at the para position requires Lewis acid catalysts (e.g., FeCl₃) to direct electrophilic substitution.

Optimized Protocol:

Halogen Exchange Reactions

Patent US5498750A discloses a halogen exchange method where 1-fluoro-cyclopropane-1-carboxylic acid undergoes nucleophilic substitution with lithium bromide in THF. While effective for fluorine-to-bromine swaps, this approach is less favored due to competing decarboxylation.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, hexane/EtOAc gradient). For gram-scale batches, centrifugal partition chromatography (CPC) with a heptane/MTBE/MeOH/water solvent system achieves >98% purity.

Spectroscopic Confirmation

-

¹H NMR : Cyclopropane protons appear as doublets of doublets (δ 1.2–1.5 ppm, J = 6–8 Hz).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Wadsworth-Emmons (Batch) | 65–78 | 95–98 | Moderate | $$ |

| Continuous Flow | 85–90 | >99 | High | $$$ |

| Bromomethyl Intermediate | 70–75 | 90–95 | High | $$ |

| Halogen Exchange | 50–60 | 85–90 | Low | $ |

Key Observations:

Analyse Des Réactions Chimiques

1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create derivatives with potentially enhanced properties or functionalities.

Biology

The compound has been studied for its potential biological activities, particularly its interactions with biomolecules. Research indicates that it may have antitumor properties similar to other derivatives within its class. For instance, compounds with similar structural motifs have shown significant inhibition against various cancer cell lines, suggesting a potential role in cancer therapy .

Biological Activities:

- Antitumor Activity: Preliminary studies suggest that this compound may inhibit tumor growth by affecting cell proliferation pathways.

- Enzyme Inhibition: The presence of bromine and methoxy groups may enhance binding to specific enzymes or receptors, modulating their activity which is crucial for drug development .

Comparative Analysis with Related Compounds

To better understand its biological activity, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Differences | Unique Features |

|---|---|---|

| 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid | Methyl group instead of methoxy | Different electronic properties due to methyl substitution |

| 1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid | Chlorine atom instead of bromine | Varies in reactivity due to halogen differences |

These compounds share similar chemical properties but differ significantly in their reactivity and potential applications due to variations in their substituents.

Case Studies and Research Findings

Recent studies have highlighted the antitumor potential of compounds related to 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid. For example:

- A study demonstrated that derivatives containing similar structural motifs exhibited significant inhibition against various cancer cell lines, indicating that modifications can lead to enhanced biological activity .

Additionally, research focusing on enzyme inhibition capabilities has shown promise for developing potent inhibitors targeting specific pathways involved in disease processes.

Mécanisme D'action

The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

1-(4-Bromophenyl)cyclopropane-1-carboxylic Acid (CAS 345965-52-8) :

1-(3-Bromophenyl)cyclopropane-1-carboxylic Acid (CAS 124276-95-5) :

- 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic Acid (CAS 16728-01-1): Replaces bromine with a methoxy group at position 4. Predicted pKa: ~4.67 (similar to analogs with electron-donating groups) .

Substituent Identity and Functional Group Impact

- Cyclopropane ring strain (vs. cyclobutane analogs) enhances reactivity in ring-opening reactions .

- 1-(4-Bromo-2-methoxyphenoxy)cyclopropanecarboxylic Acid: Phenoxy linkage instead of direct phenyl attachment. Hazard profile includes skin/eye irritation (H315, H319), similar to other brominated carboxylic acids .

1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic Acid (CAS 1314670-14-8) :

Research Implications

The structural versatility of cyclopropane carboxylic acids enables tailored modifications for drug design. For example:

Activité Biologique

1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid, an organic compound with the molecular formula CHBrO and a molecular weight of 271.11 g/mol, has garnered attention for its potential biological activities. This compound features a cyclopropane ring attached to a phenyl group that includes both bromine and methoxy substituents, which may enhance its reactivity and interactions with biological targets. This article reviews the biological activities, mechanisms of action, and relevant research findings related to this compound.

The synthesis of 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves:

- Methoxylation : The addition of a methoxy group to the phenyl ring.

- Cyclopropanation : The formation of the cyclopropane ring through specific reagents and catalysts.

The compound is characterized by its unique structure, which allows it to undergo various chemical reactions such as oxidation, reduction, and substitution reactions, making it a valuable intermediate in organic synthesis.

Biological Activities

Research indicates that 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid exhibits several potential biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties, similar to other derivatives in its class. For instance, structurally related compounds have shown promising results against various cancer cell lines, indicating a potential role in cancer therapy .

- Enzyme Inhibition : The presence of bromine and methoxy groups may enhance the compound's ability to bind to specific enzymes or receptors, modulating their activity. This characteristic is crucial for drug development as it can lead to the design of potent inhibitors for therapeutic targets .

The mechanism of action for 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid is hypothesized to involve:

- Binding Affinity : The bromine and methoxy substituents likely increase the compound's binding affinity to various biomolecules. This interaction can influence key biochemical pathways, potentially leading to therapeutic effects.

- Pathway Modulation : By interacting with specific molecular targets, the compound may modulate signaling pathways involved in cell proliferation and survival, particularly in cancer cells .

Comparative Analysis with Related Compounds

To understand the biological activity better, it is useful to compare 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid with structurally similar compounds:

| Compound Name | Structure Differences | Unique Features |

|---|---|---|

| 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid | Methyl group instead of methoxy | Different electronic properties due to methyl substitution |

| 1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid | Chlorine atom instead of bromine | Varies in reactivity due to halogen differences |

These compounds share similar chemical properties but differ significantly in their reactivity and potential applications due to variations in their substituents.

Antitumor Studies

Recent studies have highlighted the antitumor potential of compounds related to 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid. For example:

- A study demonstrated that derivatives containing similar structural motifs exhibited significant inhibition against various cancer cell lines, suggesting that modifications can lead to enhanced biological activity .

Enzyme Inhibition Research

Research has also focused on enzyme inhibition capabilities:

Q & A

Q. What synthetic routes are commonly employed to synthesize 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Two primary methods are documented for synthesizing cyclopropane derivatives:

- Cyclopropanation via [2+1] Cycloaddition : Using bromoalkene precursors (e.g., 3-(4-Bromophenyl)-2-chloro-1-propene, ) with carbene intermediates. Reaction conditions such as catalyst choice (e.g., rhodium or copper complexes) and temperature (0–25°C) critically affect yield and stereochemistry.

- Hofmann Rearrangement : As demonstrated for 1-(4-methylphenyl)cyclopropanecarboxylic acid (), amide precursors undergo rearrangement under acidic conditions (HCl, pH 1). Yields here depend on pH control and reaction time (overnight at room temperature).

- Table : Comparison of Reported Yields

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| [2+1] Cycloaddition | Rh₂(OAc)₄ | 65–78 | |

| Hofmann Rearrangement | HCl/Water | 82 |

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves cyclopropane ring geometry and substituent orientations (e.g., torsion angles in ).

- NMR Spectroscopy : Key for confirming substituent positions. For example, NMR coupling constants (e.g., , ) indicate cyclopropane ring strain.

- HPLC : Purity assessment (≥98% in ) and detection of byproducts from bromination or cyclopropanation steps.

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Building Block for Bioactive Molecules : The bromo group enables Suzuki couplings, while the methoxy group participates in hydrogen bonding (). Used in synthesizing enzyme inhibitors (e.g., kinase or protease targets).

- Probe for Biological Systems : Cyclopropane rings mimic rigid peptide bonds, aiding in studying receptor-ligand interactions ().

Advanced Research Questions

Q. How do electronic effects of substituents influence the cyclopropane ring's stability and reactivity?

- Methodological Answer :

- Bromo Group (EWG) : Stabilizes the cyclopropane ring via conjugation, reducing ring strain (). Compare with chloro analogs (), where reduced electronegativity decreases stabilization.

- Methoxy Group (EDG) : Increases electron density on the phenyl ring, potentially accelerating electrophilic substitutions (e.g., nitration). However, steric hindrance may limit reactivity ().

- Table : Substituent Effects on Melting Points

| Compound | mp (°C) | Reference |

|---|---|---|

| 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid | 124–126 | |

| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | 110–114 |

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify polymorphs, as seen in cyclopropane derivatives ().

- Reproducibility Tests : Standardize synthetic protocols (e.g., ’s HCl/water conditions) and compare with literature. For example, discrepancies in NMR shifts may arise from solvent effects ( vs. 9).

Q. What strategies optimize the enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Rhodium complexes with chiral ligands (e.g., bisoxazolines) induce asymmetry during cyclopropanation ().

- Kinetic Resolution : Use enzymes (e.g., lipases) to separate enantiomers during ester hydrolysis (analogous to ’s hydrolysis step).

- Table : Enantiomeric Excess (ee) Achieved

| Catalyst System | ee (%) | Reference |

|---|---|---|

| Rh₂(S-PTTL)₄ | 92 | |

| Enzymatic Resolution | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.